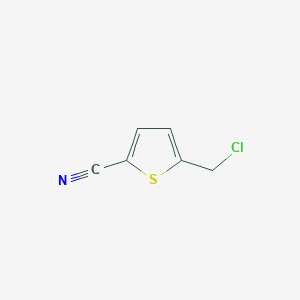

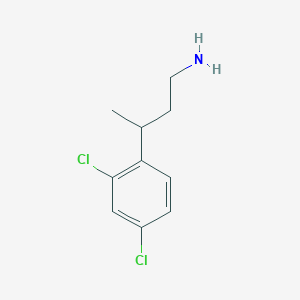

![molecular formula C27H23FN2O6 B2526084 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-15-0](/img/structure/B2526084.png)

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including those labeled with carbon-11 and fluorine-18, has been explored as potential positron emission tomography (PET) ligands for imaging brain diseases. The process involves the design and synthesis of these derivatives, with the most potent compound's single crystal structure being reported . Another study describes the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are key intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This synthesis is achieved through the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . Additionally, a practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed, which involves the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a product with high purity .

Molecular Structure Analysis

The molecular structure of the most potent N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative has been elucidated through single crystal structure analysis . This provides valuable information on the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets such as the AMPA receptor.

Chemical Reactions Analysis

The synthesis of the aforementioned compounds involves various chemical reactions, including cyclization, acylation, and debenzylation. The cyclization step is particularly important in the formation of the quinoline and isoquinoline rings, which are central to the biological activity of these compounds . The acylation reactions are used to introduce acetyl groups, which can affect the pharmacokinetic properties of the molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide" are not directly reported in the provided papers, the studies do offer insights into related compounds. The properties such as solubility, melting point, and stability can be inferred from the structural data and the synthetic methods used. For instance, the presence of methoxy and acetyl groups can influence the lipophilicity and solubility in organic solvents . The purity of the synthesized compounds, as determined by HPLC, is indicative of their chemical stability and suitability for further biological testing .

Aplicaciones Científicas De Investigación

Structural Analysis and Properties

- Research has delved into the structural aspects of related compounds, particularly focusing on their crystalline structures and properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids upon treatment with different mineral acids, highlighting the role of molecular structure in determining physical properties (Karmakar et al., 2007).

Synthesis and Chemical Reactions

- Facile synthesis methods have been developed for related compounds, showcasing the chemical versatility and potential for generating complex molecules. This includes high-yielding cyclisations and the creation of compounds with specific structural features (King, 2007).

Antitumor Activity

- Some novel quinazolinone analogues have been synthesized and evaluated for their antitumor activity, demonstrating the potential therapeutic applications of compounds within this structural domain (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

- Research has also focused on the synthesis of derivatives that exhibit significant analgesic and anti-inflammatory effects, further suggesting the potential for developing new therapeutic agents from these structural frameworks (Yusov et al., 2019).

Radiosynthesis for Imaging Applications

- The radiosynthesis of related compounds for potential PET imaging agents targeting EGFR, HER2, and HER3 signaling pathways indicates the application of these compounds in diagnostic imaging and oncology (Wang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O6/c1-34-19-8-4-16(5-9-19)26(32)21-14-30(22-10-6-17(28)12-20(22)27(21)33)15-25(31)29-18-7-11-23(35-2)24(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLDNTMMEDLDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

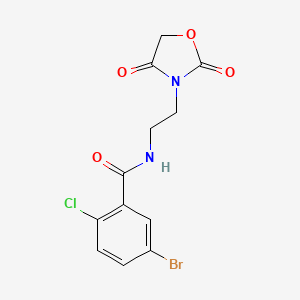

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

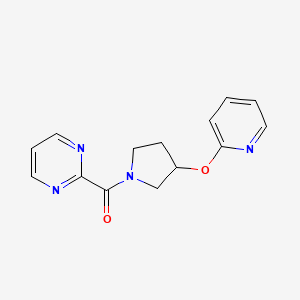

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)

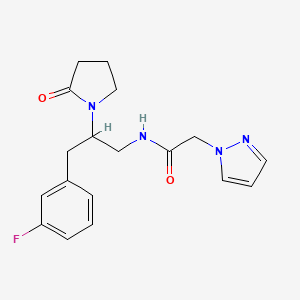

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)